molecular formula C21H22FN3O B12940872 4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide CAS No. 823191-52-2

4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide

Cat. No.: B12940872
CAS No.: 823191-52-2
M. Wt: 351.4 g/mol
InChI Key: DKDSMUOEMDNPTM-UHFFFAOYSA-N
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Description

4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide is an organic compound belonging to the class of 3-alkylindoles. These compounds contain an indole moiety that carries an alkyl chain at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide involves several steps. One common method includes the reaction of 4-fluorobenzoyl chloride with 1-(1-methylpiperidin-4-yl)-1H-indole-6-amine under specific conditions to form the desired product. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide involves its interaction with specific molecular targets. It has been shown to bind to certain receptors in the brain, potentially modulating neurotransmitter activity. This interaction may involve the inhibition of protein synthesis in neuronal cells, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with specific receptors and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

823191-52-2

Molecular Formula

C21H22FN3O

Molecular Weight

351.4 g/mol

IUPAC Name

4-fluoro-N-[1-(1-methylpiperidin-4-yl)indol-6-yl]benzamide

InChI

InChI=1S/C21H22FN3O/c1-24-11-9-19(10-12-24)25-13-8-15-4-7-18(14-20(15)25)23-21(26)16-2-5-17(22)6-3-16/h2-8,13-14,19H,9-12H2,1H3,(H,23,26)

InChI Key

DKDSMUOEMDNPTM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=CC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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